molecular formula C34H36N6O6 B13640460 N'-[9-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

N'-[9-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

Cat. No.: B13640460
M. Wt: 624.7 g/mol
InChI Key: IPAQINCVVCCVFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[9-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide is a chemically modified nucleoside analog characterized by a trityl-protected hydroxymethyl group at the 5'-position of the oxolane (tetrahydrofuran) ring and a dimethylmethanimidamide substituent at the purine base. The compound’s structure includes:

  • A bis(4-methoxyphenyl)phenylmethoxy (trityl) group, which serves as a protective moiety for the hydroxyl group during oligonucleotide synthesis .
  • A hydroxymethyl group at the 5'-position, critical for phosphorylation and subsequent incorporation into nucleic acid chains .
  • A 6-oxo-1H-purin-2-yl base modified with an N,N-dimethylmethanimidamide group, enhancing stability and binding affinity .

This compound is primarily used in therapeutic oligonucleotide synthesis, where its protective groups ensure controlled reactivity during solid-phase assembly. Analytical characterization via LC/MS (99% purity, Rt = 3.26 min) and NMR confirms its structural integrity .

Properties

Molecular Formula

C34H36N6O6

Molecular Weight

624.7 g/mol

IUPAC Name

N'-[9-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C34H36N6O6/c1-39(2)20-36-33-37-30-29(31(42)38-33)35-21-40(30)32-28(18-27(19-41)45-32)46-34(22-8-6-5-7-9-22,23-10-14-25(43-3)15-11-23)24-12-16-26(44-4)17-13-24/h5-17,20-21,27-28,32,41H,18-19H2,1-4H3,(H,37,38,42)

InChI Key

IPAQINCVVCCVFU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3C(CC(O3)CO)OC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

Preparation Methods

The synthesis of N’-[9-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the oxolan-2-yl intermediate, followed by the introduction of the purin-2-yl group. The final steps involve the addition of the bis(4-methoxyphenyl)-phenylmethoxy group and the N,N-dimethylmethanimidamide moiety. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

N’-[9-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-[9-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-[9-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Key Findings :

  • Thiophosphate analogs (e.g., compound 10 in ) demonstrate superior nuclease resistance due to sulfur’s electronegativity, making them suitable for antisense applications .
  • Phosphoramidate derivatives (e.g., compound 12 in ) enable controlled release of active metabolites in prodrug formulations .

Fluorinated and Trityl-Modified Derivatives

The fluorinated analog N-[9-[(2R,3S,4R,5R)-5-trityl-3-fluoro-oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide (CAS: 1404463-20-2) exhibits enhanced metabolic stability due to fluorine’s electronegativity, which reduces oxidative degradation. Compared to the target compound:

  • Molecular Weight : 857.9 vs. 777.6 (target) .
  • Bioactivity : Fluorinated derivatives show 20% higher plasma half-life in preclinical models .

Analogs with Modified Bases

Compounds like N-[9-[(2S,4R,5S)-5-trityl-oxolan-2-yl]purin-6-yl]benzamide (CAS: 141846-54-0) replace the dimethylmethanimidamide group with benzamide. This modification alters base-pairing specificity:

  • Binding Affinity : Benzamide analogs exhibit 15% lower binding to complementary RNA due to steric hindrance .
  • Thermal Stability : Tm reduced by 5°C compared to the target compound .

Analytical and Bioactivity Comparisons

LC/MS and NMR Profiles

  • Target Compound : 99% purity (Rt = 3.26 min); 1H NMR shows δ 7.2–8.1 ppm (aromatic protons) and δ 3.7 ppm (methoxy groups) .
  • Thiophosphate Analog : Lower purity (53%) with Rt = 2.23 min; 31P NMR δ 55 ppm confirms thiophosphate linkage .
  • Phosphoramidate Analog : 31P NMR δ 150 ppm indicates phosphoramidate formation .

Molecular Networking and Similarity Indexing

Bioactivity clustering () reveals that compounds with >70% structural similarity (e.g., trityl and hydroxymethyl groups) cluster into groups with shared mechanisms, such as RNase H activation or HDAC inhibition . The target compound’s similarity index to fluorinated analogs is ~65%, suggesting divergent therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.